molecular formula C5H11ClN4 B6351166 N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride CAS No. 1992995-61-5

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride

Cat. No. B6351166
CAS RN: 1992995-61-5
M. Wt: 162.62 g/mol
InChI Key: PPNMRWPCRDEKRY-UHFFFAOYSA-N
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Description

“N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves various methods and depends on the specific derivative being synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . The specific reactions depend on the particular derivative being synthesized.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be determined using various techniques. For example, the melting point, yield, and IR spectrum of a 1,2,4-triazole derivative were reported in one study .

Scientific Research Applications

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride has been used in a number of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and the regulation of gene expression. It has also been used to study the structure and function of biological macromolecules, such as DNA and RNA. In addition, this compound has been used in the development of new drugs and in the study of drug metabolism.

Advantages and Limitations for Lab Experiments

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable, easy to synthesize, and can be easily modified to create derivatives with different properties. In addition, this compound is relatively non-toxic and has a low cost. However, it has some limitations, such as its low solubility in some solvents and its tendency to form complexes with other molecules.

Future Directions

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride has a number of potential future applications. For example, it could be used to study the effects of drugs on proteins and other macromolecules, as well as to develop new drugs and drug delivery systems. In addition, this compound could be used to study the structure and function of proteins and to develop new therapeutic strategies. Finally, this compound could be used to study the regulation of gene expression and to develop new methods for gene therapy.

Synthesis Methods

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride can be synthesized by reacting ethylenediamine with 1,2,4-triazole in the presence of an acid catalyst. The reaction takes place in a two-step process, with the first step involving the formation of a cyclic intermediate, which is then converted to the desired product in the second step. The reaction is typically carried out in an aqueous medium, and the final product is isolated by crystallization.

Safety and Hazards

The safety of “N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride” and its derivatives has been evaluated in some studies. For instance, the cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-6-2-3-9-5-7-4-8-9;/h4-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMRWPCRDEKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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